2-(Diethylamino)ethanol, also known as diethylethanolamine, is an organic compound with the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol. It is classified as an aminoalcohol due to the presence of both amine and alcohol functional groups. This compound appears as a colorless liquid, is less dense than water, and has a flash point ranging from 103 to 140°F (39.4 to 60°C) . It is soluble in water and sensitive to moisture, slowly hydrolyzing in the presence of water .
Research indicates that metabolites of 2-(Diethylamino)ethanol include 2-(diethylamino)ethanol N-oxide and diethylaminoacetic acid. These metabolites may have biological significance, although specific studies on their pharmacological effects remain limited . The compound itself is known to be an irritant to the skin, eyes, and respiratory system, necessitating appropriate safety measures during handling .
The synthesis of 2-(Diethylamino)ethanol typically involves the reaction of diethylamine with ethylene oxide or ethylene chlorohydrin:
2-(Diethylamino)ethanol has diverse applications across various industries:
Studies have shown that 2-(Diethylamino)ethanol can absorb carbon dioxide from its environment, indicating potential applications in gas absorption technologies . Additionally, its reactivity with other chemicals highlights the importance of understanding its interactions for safe handling and application in industrial processes.
Several compounds share structural similarities with 2-(Diethylamino)ethanol. Below is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Primary Use | Unique Features |
|---|---|---|---|
| Diethylamine | C₄H₁₁N | Intermediate in synthesis | Basic amine without alcohol functionality |
| Ethanolamine | C₂H₇NO | Corrosion inhibitor | Contains only one amine group |
| N,N-Diethylglycine | C₆H₁₃N | Pharmaceutical synthesis | Contains an additional carboxylic acid group |
| Triethanolamine | C₆H₁₅N₃O₃ | Emulsifier, surfactant | Contains three hydroxyl groups |
While all these compounds serve various industrial and pharmaceutical roles, 2-(Diethylamino)ethanol's unique combination of amine and alcohol functionalities makes it particularly versatile for applications requiring both basicity and solubility.
Commercial manufacture of 2-(Diethylamino)ethanol is dominated by the direct condensation of Diethylamine with Ethylene oxide in the liquid phase. Ethylene oxide is introduced continuously into an excess of Diethylamine; the reaction is highly exothermic and is therefore carried out in tubular reactors equipped with water-cooled jackets to maintain temperatures between forty and one-hundred-fifty degrees Celsius [1] [2].
A representative continuous process (Patent CN102126966B) feeds pre-heated Diethylamine and Ethylene oxide in a molar ratio of approximately five-to-one through a two-metre stainless-steel tubular reactor. Zinc chloride or potassium hydroxide, added at 0.1 to 2.0 percent by mass of the reactants, accelerates ring-opening of Ethylene oxide. At fifty degrees Celsius the conversion of Ethylene oxide reaches ninety-eight percent with twenty-eight percent product in the reactor effluent; raising the Ethylene oxide feed to four equivalents doubles product concentration to forty-nine percent while maintaining selectivity above ninety-five percent [2].
Japanese Patent 1-157938 reports a recycle process in which the product itself serves as heat-transfer medium; operating at one-hundred-thirty to one-hundred-fifty degrees Celsius and a Diethylamine : Ethylene oxide ratio near two-to-one, isolated yield of 2-(Diethylamino)ethanol reaches ninety-nine percent after fractional distillation [2] [3].
An alternative industrial route generates Ethylene oxide in situ by dehydrohalogenation of 2-Chloroethanol with Sodium hydroxide at about one-hundred-five degrees Celsius; the freshly formed Ethylene oxide is sparged into liquid Diethylamine, giving comparable yields after vacuum distillation [4].
Recent developments apply micro-channel reactors. Patent CN104725243A describes feeding Diethylamine and Ethylene oxide through parallel stainless-steel micro-channels (internal diameter below two millimetres) at sixty degrees Celsius. Heat removal is instantaneous and residence time is shortened to a few seconds, limiting by-products and enabling space–time-yields exceeding three kilograms litre-¹ hour-¹ [5].
| Process source | Reactor type | Catalyst (mass %) | Temperature (°C) | Diethylamine : Ethylene oxide (mol : mol) | Conversion of Ethylene oxide (%) | Selectivity to product (%) | Isolated yield (%) |
|---|---|---|---|---|---|---|---|
| CN102126966B, Ex. 2 [2] | Jacketed tubular | Zinc chloride 0.8 | 50 | 2 : 1 | 98 | 95 | 49 (one-pass) |
| Japanese 1-157938 [3] | Recycle loop reactor | None | 130–150 | 1.5–3 : 1 | >99 | 99 | 99.4 |
| In-situ Ethylene oxide route [4] | Stirred tank | Sodium hydroxide (stoichiometric) | 105 | Excess Diethylamine | 93 | 91 | 90 |
| Micro-channel (CN104725243A) [5] | Multi-channel plate | Potassium hydroxide 0.5 | 60 | 3 : 1 | 99 | 96 | 96 |
Small-scale synthesis follows the same ring-opening principle but is commonly executed in a glass round-bottom flask fitted with an ice-salt condenser. Dry Diethylamine (one-hundred millimoles) is stirred in Toluene under nitrogen at five degrees Celsius while Ethylene oxide gas (twenty millimoles) is bubbled in over thirty minutes. The mixture is then warmed to forty degrees Celsius for two hours. Crude yield after solvent removal is eighty-two percent; purity exceeds ninety-five percent after fractional distillation at eight millibars and ninety-five degrees Celsius [1].
Where Ethylene oxide is unavailable, 2-Chloroethanol is an effective alkylating agent. A reflux mixture of Diethylamine and 2-Chloroethanol (molar ratio two-to-one) in Ethanol with Sodium carbonate affords the product in sixty-five percent yield after eight hours; the route suffers from competing formation of quaternary ammonium salts and therefore requires chromatographic polish [6].
Catalytic trans-hydroxyethylation using Ethylene carbonate and Diethylamine (molar ratio one-to-one) in the presence of Tris-triphenylphosphine-ruthenium dichloride at one-hundred-twenty-degrees Celsius delivers ninety-eight percent conversion and ninety-two percent selectivity within two and-a-half hours (United States Patent 4 745 190, quoted in CN102126966B) [2].
| Laboratory procedure | Reagent ratio (mol) | Catalyst / base | Time (h) | Crude yield (%) | Key remarks |
|---|---|---|---|---|---|
| Ethylene oxide bubbling [1] | 1 : 0.2 | None | 2 | 82 | Mild, needs gas handling |
| 2-Chloroethanol substitution [6] | 1 : 0.5 | Sodium carbonate | 8 | 65 | Side quaternisation |
| Ethylene carbonate catalytic process [2] | 1 : 1 | Tris-triphenylphosphine-ruthenium dichloride (0.5 mol %) | 2.5 | 92 | Expensive catalyst |
Industrial and laboratory streams are first stripped of low-boiling amines and water under atmospheric pressure, followed by vacuum distillation through a sixteen-plate column. Pure 2-(Diethylamino)ethanol distils at one-hundred-sixty-one degrees Celsius under one-atmosphere or at ninety-five degrees Celsius under eight millibars; the cut is collected until the refractive index at twenty degrees Celsius stabilises at 1.441 [7] [8]. Residual colour bodies are removed by passing the material over activated alumina then filtering through a one-micrometre cartridge.
Quality release relies on the following determinations:
2-(Diethylamino)ethanol exhibits characteristic phase transition temperatures that reflect its molecular structure and intermolecular interactions. The compound demonstrates a melting point range of -70 to -68 degrees Celsius under standard atmospheric conditions [1] [2] [3] [4] [5]. The slight variation in reported values likely stems from differences in measurement techniques and sample purity levels. When expressed in Fahrenheit units, the melting point corresponds to -94 degrees Fahrenheit [6].
The boiling point behavior of 2-(diethylamino)ethanol shows remarkable consistency across multiple experimental determinations. The most frequently reported boiling point is 161 degrees Celsius at standard atmospheric pressure [7] [2] [4] [8]. Alternative measurements report values of 161.1 degrees Celsius [8], 162 degrees Celsius [1], and 163 degrees Celsius at 1013 hectopascals [3] [5]. The compound also exhibits a boiling point of 325 degrees Fahrenheit (equivalent to approximately 163 degrees Celsius) [6]. These values demonstrate the strong intermolecular hydrogen bonding characteristic of compounds containing both amine and alcohol functional groups.
| Property | Value | Unit | Conditions | Source |
|---|---|---|---|---|
| Melting Point | -70.0 | °C | Standard | ChemicalBook |
| Melting Point | -68.0 | °C | Standard | Merck |
| Melting Point | -94.0 | °F | Standard | OSHA |
| Boiling Point | 161.0 | °C | Standard | Literature |
| Boiling Point | 161.1 | °C | Standard | Wikipedia |
| Boiling Point | 162.0 | °C | Standard | DEAE sources |
| Boiling Point | 163.0 | °C | 1013 hPa | Merck |
| Boiling Point | 325.0 | °F | Standard | OSHA |
| Boiling Point | 434.0 | K | Standard | Chemeo |
The vapor pressure characteristics of 2-(diethylamino)ethanol demonstrate temperature-dependent behavior consistent with the Clausius-Clapeyron relationship. At 20 degrees Celsius, the compound exhibits vapor pressures ranging from 100 to 190 pascals (0.75 to 1.43 millimeters of mercury) [1] [6] [7] [3]. This relatively low vapor pressure at ambient temperature indicates strong intermolecular forces and limited volatility under normal conditions.
At elevated temperatures, the vapor pressure increases exponentially. At 25 degrees Celsius, the vapor pressure reaches 187 pascals [9], while at 110.5 degrees Celsius, it rises dramatically to 19,900 pascals (149.3 millimeters of mercury) [1]. The compound reaches atmospheric pressure (101,300 pascals) at approximately 160.9 degrees Celsius, which corresponds closely to its observed boiling point [1].
The critical temperature has been estimated at 601.20 Kelvin (328.05 degrees Celsius) using the Joback group contribution method [1]. The corresponding critical pressure is calculated to be 3,443.98 kilopascals (34.44 atmospheres) [1]. The critical volume is estimated at 0.408 cubic meters per kilomole [1]. These critical properties provide essential parameters for understanding the compound's behavior at extreme conditions and for thermodynamic modeling applications.
| Temperature (°C) | Temperature (K) | Vapor Pressure (Pa) | Vapor Pressure (mmHg) | Source |
|---|---|---|---|---|
| 20.0 | 293.15 | 100.0 | 0.75 | Sigma-Aldrich |
| 20.0 | 293.15 | 133.0 | 1.00 | OSHA |
| 20.0 | 293.15 | 190.0 | 1.43 | Chemeo |
| 22.4 | 295.55 | 200.0 | 1.50 | Ataman |
| 25.0 | 298.15 | 187.0 | 1.40 | Japanese EPA |
| 110.5 | 383.65 | 19900.0 | 149.30 | Chemeo |
| 122.7 | 395.85 | 29900.0 | 224.30 | Chemeo |
| 137.4 | 410.55 | 49900.0 | 374.30 | Chemeo |
| 147.9 | 421.05 | 75000.0 | 562.50 | Chemeo |
| 150.4 | 423.55 | 100000.0 | 750.00 | Chemeo |
| 160.9 | 434.05 | 101300.0 | 759.80 | Chemeo |
| 167.9 | 441.05 | 120000.0 | 900.00 | Chemeo |
| 170.9 | 444.05 | 130000.0 | 975.00 | Chemeo |
| 176.5 | 449.65 | 150000.0 | 1125.00 | Chemeo |
The enthalpy of vaporization varies with temperature, ranging from 45.0 kilojoules per mole at 380-403 Kelvin to 58.5 kilojoules per mole at standard conditions [1]. The standard enthalpy of vaporization is reported as 52.5 kilojoules per mole at 298 Kelvin [1]. These values reflect the significant energy required to overcome intermolecular hydrogen bonding and dipole-dipole interactions during the liquid-to-vapor phase transition.
Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-(diethylamino)ethanol and its behavior in various chemical environments. Carbon-13 nuclear magnetic resonance spectroscopy has been extensively employed to study the compound's interactions with carbon dioxide in capture and storage applications [10] [11] [12]. The carbon chemical shifts exhibit variable behavior depending on carbon dioxide loading in aqueous solutions [10] [11].
In carbon dioxide-loaded systems, carbon-13 nuclear magnetic resonance analysis reveals the formation of carbamate and bicarbonate species [10] [11]. The spectroscopic evidence demonstrates that carbon dioxide reaction products accumulate in specific phases during biphasic solvent behavior [10]. This technique has proven particularly valuable for understanding the capture mechanisms and the intricate roles of amine compounds in carbon dioxide absorption processes [12].
Proton nuclear magnetic resonance spectroscopy shows characteristic chemical shift patterns that change upon carbon dioxide absorption [11]. The proton signals exhibit downfield shifts when carbon dioxide is present, indicating changes in the electronic environment around hydrogen atoms [11]. These spectral changes provide direct evidence of chemical interaction between the amine functional groups and carbon dioxide molecules.
The nuclear magnetic resonance studies have been conducted under various solvent conditions, including aqueous solutions and mixed solvent systems [11] [13]. These investigations provide quantitative information about species concentrations and reaction equilibria without requiring calibration standards, making nuclear magnetic resonance spectroscopy particularly valuable for mechanistic studies [11].
Infrared spectroscopy of 2-(diethylamino)ethanol reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The nitrogen-hydrogen stretching vibration appears in the 3300 wavenumber region, which is typical for tertiary amine compounds [14] [15]. However, since 2-(diethylamino)ethanol is a tertiary amine, no prominent nitrogen-hydrogen stretch is expected, making this absorption relatively weak or absent.
The carbon-hydrogen stretching vibrations occur in the 2850-3000 wavenumber range, consistent with aliphatic hydrocarbon bonds [14]. The oxygen-hydrogen stretching from the alcohol functional group produces a broad absorption band in the 3200-3600 wavenumber region [14]. This broad absorption is characteristic of alcohols due to hydrogen bonding effects that broaden the vibrational band.
Mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 117, corresponding to the molecular weight of 2-(diethylamino)ethanol [17] [18]. The electron ionization mass spectrometry produces characteristic fragmentation patterns that provide structural confirmation [18]. The mzCloud database contains 118 mass spectra in one spectral tree for the compound, representing comprehensive fragmentation data under various ionization conditions [17].
The mass spectroscopic data include both first-stage and second-stage mass spectrometry (tandem mass spectrometry) measurements using electrospray ionization and Fourier transform analyzers [17]. These high-resolution measurements provide accurate mass determinations and detailed fragmentation pathways essential for structural characterization and identification purposes.
| Technique | Property/Peak | Value/Range | Conditions | Reference |
|---|---|---|---|---|
| ¹³C NMR | Carbon chemical shifts | Variable with CO₂ loading | Aqueous solution | NMR studies literature |
| ¹³C NMR | CO₂ interaction analysis | Carbamate/bicarbonate formation | CO₂-loaded systems | CO₂ capture research |
| ¹H NMR | Proton chemical shifts | Downfield shift with CO₂ | Various solvents | Analytical methods |
| IR Spectroscopy | N-H stretch | 3300 cm⁻¹ region | KBr pellet | NIST WebBook |
| IR Spectroscopy | C-H stretch | 2850-3000 cm⁻¹ | Standard conditions | IR spectroscopy guides |
| IR Spectroscopy | O-H stretch | 3200-3600 cm⁻¹ | Broad absorption | Alcohol O-H typical |
| IR Spectroscopy | C-N stretch | 1000-1200 cm⁻¹ | Standard conditions | Amine C-N typical |
| Mass Spectrometry | Molecular ion peak | m/z 117 | EI-MS | NIST Mass Spec |
| Mass Spectrometry | Base peak fragmentation | Fragment patterns available | Various ionization | mzCloud database |
| Refractive Index | n₂₀/D | 1.441-1.442 | 20°C | Multiple sources |
2-(Diethylamino)ethanol demonstrates complete miscibility with water in all proportions [9] [5] [19] [20] [21], making it an exceptionally hydrophilic compound. This extensive water solubility results from the compound's ability to form hydrogen bonds through both its amine nitrogen and hydroxyl oxygen atoms [22]. The aqueous solution exhibits a pH of 11.5 when prepared at 100 grams per liter concentration at 20 degrees Celsius [3] [5], reflecting the basic nature of the tertiary amine functional group.
The compound shows excellent solubility in polar organic solvents, including ethanol, ketones, ethylene glycol, glycerol, and glycol ethers [20] [23]. This broad solubility profile in polar solvents is attributed to the compound's hydrogen bonding capability, which significantly elevates its solubility in polar media [22]. The presence of both electron-donating (amine nitrogen) and electron-accepting (hydroxyl oxygen) sites enables versatile intermolecular interactions.
In contrast, 2-(diethylamino)ethanol exhibits limited solubility in non-polar solvents, particularly aliphatic hydrocarbons and other non-polar systems [20] [23]. This selectivity reflects the compound's polar nature and its preference for solvents capable of hydrogen bonding interactions. The compound may form azeotropic mixtures with water [20], which has implications for purification and separation processes.
The octanol-water partition coefficient shows some variation across different studies and calculation methods. The most reliable experimental value is log P = 0.21 at 23 degrees Celsius [9] [24] [25], indicating a slight preference for the aqueous phase. Alternative calculations using the Crippen method yield log P = 0.321 [1], while literature sources report values as high as log P = 0.769 [8]. These variations may reflect differences in measurement conditions, pH effects, or calculation methodologies.
The soil adsorption coefficient has been estimated at 5.98, suggesting high mobility in soil systems and minimal adsorption to suspended solids [21]. The compound's pKa value of 9.87 indicates that under environmental conditions, the substance exists predominantly as a protonated cation [21]. This ionic character further enhances water solubility while potentially enabling binding to negatively charged soil matrices through ionic interactions.
| Solvent/System | Solubility/Property | Temperature (°C) | pH Conditions | Reference |
|---|---|---|---|---|
| Water | Miscible in all proportions | 20 | 11.5 (100 g/L) | Multiple sources |
| Ethanol | Soluble | Room temp | Not specified | ChemBK |
| Ketones | Soluble | Room temp | Not specified | ChemBK |
| Ethylene glycol | Soluble | Room temp | Not specified | ChemBK |
| Glycerol | Soluble | Room temp | Not specified | ChemBK |
| Glycol ethers | Soluble | Room temp | Not specified | ChemBK |
| Aliphatic hydrocarbons | Difficult/Insoluble | Room temp | Not specified | ChemBK |
| Non-polar solvents | Difficult/Insoluble | Room temp | Not specified | Ataman Chemicals |
| Octanol/Water | Log P = 0.21 | 23 | pH unknown | Japanese EPA |
| Octanol/Water | Log P = 0.321 | Calculated | Not specified | Crippen Method |
| Octanol/Water | Log P = 0.769 | Literature | Not specified | Wikipedia |
The compound exhibits a density of 0.883-0.885 grams per cubic centimeter at 20 degrees Celsius [5], which is slightly less than water. The vapor density is 4.03-4.05 times that of air [1] [6] [7], indicating that vapors will tend to settle in low-lying areas. The viscosity at 25 degrees Celsius is 4.002 millipascal-seconds [26], reflecting moderate resistance to flow under standard conditions.
| Property | Value | Unit | Temperature | Source |
|---|---|---|---|---|
| Density | 0.883-0.885 | g/cm³ | 20°C | Merck |
| Density | 0.884 | g/mL | 25°C | Sigma-Aldrich |
| Density | 0.88 | g/cm³ | 20°C | Various |
| Vapor Density | 4.03-4.05 | (vs air) | Standard | Multiple sources |
| Specific Gravity | 0.89 | - | Standard | OSHA |
| Viscosity | 4.002 | mPa·s | 25°C | Ataman |
| pH (100 g/L) | 11.5 | - | 20°C | Multiple sources |
| Autoignition Temperature | 270-320 | °C | Standard | Various |
| Flash Point | 50-51 | °C | Closed cup | Multiple sources |
| Explosive Limits | 0.7-11.7 | % (v/v) | Standard | Safety data |
Flammable;Corrosive;Irritant